tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold. The tert-butyl carbamate group at position 1 acts as a protective moiety, while the methyl substituent at position 6 modulates steric and electronic properties. The "octahydro" designation indicates full saturation of the ring system, conferring conformational rigidity and enhanced stability compared to unsaturated analogs. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules.
Properties
IUPAC Name |
tert-butyl 6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-7-14(4)9-11(10)15/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHANRYTYMJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I) to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride (C6H5NHNH2·HCl) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, ring saturation, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:
Key Observations
Ring Saturation : The target compound’s octahydro structure distinguishes it from partially saturated (e.g., 2,3-dihydro) or fully unsaturated analogs. Saturation reduces ring strain and enhances stability, making it suitable for harsh reaction conditions .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyano group in increases polarity and reactivity toward nucleophilic substitution, contrasting with the methyl group’s steric but electronically neutral nature. Halogens: Bromo-substituted derivatives (e.g., ) are pivotal in Suzuki-Miyaura couplings, whereas the target’s methyl group limits such applications. Oxygenated Groups: Methoxy () and oxo () substituents introduce hydrogen-bonding sites, improving solubility and biological target interactions.
Synthetic Utility: The tert-butyl carbamate group in all analogs facilitates deprotection to free amines, a critical step in drug synthesis. However, substituents like bromo () or cyano () expand derivatization routes compared to the methyl group.
Biological Activity
tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS No. 95050-20-7) is a compound that belongs to the pyrrolidine class and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N2O2, with a molecular weight of 240.34 g/mol. Its structure features a pyrrolidine ring that contributes to its biological activity.
Research indicates that compounds in the pyrrolidine class can interact with various biological targets, including protein kinases and receptors involved in cell signaling pathways. Specifically, the compound may exhibit inhibitory effects on certain kinases that are crucial in cancer biology, similar to other pyrrolo[2,3-c]pyridine derivatives known for their anticancer properties .
Pharmacological Effects
Studies have shown that pyrrolidine derivatives can possess a range of pharmacological effects, including:
- Antitumor Activity : Compounds similar to this compound have been investigated for their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
- Neuroprotective Properties : Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
- Inhibition of MPS1 Kinase : A study highlighted the development of MPS1 inhibitors based on a related pyrrolo scaffold. These inhibitors demonstrated potent activity against cancer cell lines, suggesting that similar compounds may also have significant antitumor effects .
- Structure-Activity Relationship (SAR) Analysis : Research into structure-activity relationships has shown that modifications to the pyrrolidine structure can enhance selectivity and potency against specific biological targets. This indicates that this compound could be optimized for better efficacy .
Data Tables
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butyl carbamate (Boc) group into pyrrolopyridine derivatives?
Methodological Answer:
The Boc group is commonly introduced via nucleophilic substitution or carbamate-forming reactions. For example, tert-butyl dicarbonate (Boc₂O) is reacted with the amine-containing pyrrolopyridine precursor in the presence of a base (e.g., triethylamine) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–20°C . Optimize reaction time and stoichiometry to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield. Structural analogs in –5 and 20 demonstrate the prevalence of Boc-protected intermediates in heterocyclic chemistry.
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃.
- X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. and highlight SHELX’s robustness for small-molecule refinement, especially with high-resolution data. Prepare single crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., Exact Mass data in ).
Advanced: How can conflicting NMR and crystallographic data be reconciled during structural elucidation?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects.
- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational changes and resolve split signals.
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify the dominant conformation .
- Twinned Crystallography : If crystallographic data shows twinning, use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF instructions .
Advanced: What strategies optimize stereochemical control during the synthesis of octahydro-pyrrolopyridine scaffolds?
Methodological Answer:
- Chiral Catalysis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric hydrogenation of pyrrolidine intermediates.
- Protecting Group Strategy : Temporarily introduce steric hindrance (e.g., silyl ethers, ) to direct regioselectivity during cyclization.
- Dynamic Resolution : Employ kinetic resolution via enzymes (lipases) or chiral bases to isolate desired diastereomers .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity noted in ).
- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory hazard).
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can computational models predict the reactivity of Boc-protected pyrrolopyridines in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, boron-containing analogs ( ) may undergo Suzuki-Miyaura coupling at the halogenated position.
- Molecular Docking : Predict binding affinities for pharmacological targets (e.g., kinase inhibitors) by simulating interactions with active sites using AutoDock Vina .
- Reaction Pathway Analysis : Use Gaussian’s intrinsic reaction coordinate (IRC) to map energy barriers for deprotection or ring-opening reactions .
Advanced: How do steric and electronic effects influence the stability of the Boc group under acidic conditions?
Methodological Answer:
- Acid Sensitivity : The Boc group is cleaved with trifluoroacetic acid (TFA) in dichloromethane. Steric shielding from the octahydro ring may slow deprotection.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy. Compare with analogs ( ) to correlate electronic effects (e.g., electron-withdrawing substituents) with cleavage rates.
- Alternative Deprotection : Use HCl in dioxane for milder conditions if TFA causes side reactions .
Basic: How is the purity of this compound validated for pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
